molecular formula C13H10N4O3 B2706836 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 946319-17-1

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2706836
CAS No.: 946319-17-1
M. Wt: 270.248
InChI Key: XMZWMXOUEYZRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that contains both oxadiazole and isoxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Future Directions

Research into 1,3,4-oxadiazoles, including “3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide”, is ongoing due to their promising biological activities. Future directions could include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The isoxazole ring can be introduced through cyclization reactions involving nitrile oxides and alkenes . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide apart is the combination of both oxadiazole and isoxazole rings in a single molecule. This unique structure may enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these rings .

Properties

IUPAC Name

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-7-10(20-17-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZWMXOUEYZRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.